

Application Notes and Protocols for Measuring the Zeta Potential of DSPG Nanoparticles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Distearoyl phosphatidylglycerol*

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Introduction

1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPG) is an anionic phospholipid commonly used in the formulation of nanoparticles, particularly liposomes, for drug delivery applications. The negative surface charge imparted by the phosphate and carboxyl groups of the serine headgroup plays a crucial role in the stability and *in vivo* behavior of these nanoparticles. The zeta potential is a critical parameter for characterizing the surface charge of DSPG nanoparticles, providing insights into their colloidal stability and interaction with biological systems. A sufficiently high negative zeta potential prevents nanoparticle aggregation through electrostatic repulsion.^[1] This document provides detailed application notes and protocols for the accurate and reproducible measurement of the zeta potential of DSPG nanoparticles.

Principle of Zeta Potential Measurement

The zeta potential is the electric potential at the slipping plane of a nanoparticle in a colloidal suspension. This slipping plane is the boundary that separates the layer of ions strongly bound to the nanoparticle surface (the Stern layer) from the diffuse layer of ions that moves with the particle.

The most common technique for measuring the zeta potential of nanoparticles is Electrophoretic Light Scattering (ELS).^[2] In ELS, an electric field is applied across the nanoparticle suspension, causing the charged DSPG nanoparticles to move towards the

electrode with the opposite charge (electrophoresis). A laser beam is passed through the suspension, and the scattered light from the moving nanoparticles is detected. The velocity of the nanoparticles is proportional to their zeta potential.[2] The electrophoretic mobility (μ) is calculated from the velocity of the particles, and the zeta potential (ζ) is then determined using the Henry equation:

$$\mu = (2 * \epsilon * \zeta * f(ka)) / (3 * \eta)$$

where:

- ϵ is the dielectric constant of the dispersant
- η is the viscosity of the dispersant
- $f(ka)$ is the Henry function, which is dependent on the ratio of the particle radius (a) to the Debye length ($1/\kappa$). For aqueous media with moderate electrolyte concentrations, the Smoluchowski approximation ($f(ka) = 1.5$) is often used.

Factors Influencing Zeta Potential of DSPG Nanoparticles

Several factors can significantly influence the measured zeta potential of DSPG nanoparticles:

- pH of the Dispersant: The ionization state of the phosphate and carboxyl groups on the DSPG headgroup is pH-dependent. At physiological pH (~7.4), these groups are deprotonated, resulting in a negative surface charge. As the pH decreases, protonation of these groups will lead to a less negative zeta potential.
- Ionic Strength of the Dispersant: The concentration of ions in the dispersant affects the thickness of the electrical double layer around the nanoparticles. An increase in ionic strength leads to a compression of the double layer, which results in a decrease in the magnitude of the measured zeta potential.[3][4]
- Molar Percentage of DSPG: In mixed lipid nanoparticle formulations, the zeta potential will become more negative as the molar percentage of DSPG increases.[5]

- Temperature: Temperature affects the viscosity and dielectric constant of the dispersant, which in turn influences the calculated zeta potential.

Experimental Protocols

Preparation of DSPG Nanoparticles (Liposomes) by Thin-Film Hydration

This protocol describes the preparation of unilamellar DSPG-containing liposomes suitable for zeta potential analysis.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPG)
- Other lipids as required (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC, Cholesterol)
- Chloroform
- Methanol
- Hydration buffer (e.g., 10 mM NaCl solution, pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Water bath
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Syringes

Procedure:

- Lipid Film Formation:

1. Dissolve the desired amounts of DSPG and other lipids in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
2. Attach the flask to a rotary evaporator.
3. Immerse the flask in a water bath set to a temperature above the transition temperature (T_c) of all lipids.
4. Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
5. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

- Hydration:
 1. Add the hydration buffer (pre-heated to above the lipid T_c) to the flask containing the dry lipid film.
 2. Hydrate the lipid film by gentle rotation of the flask in the water bath for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
- Extrusion (Size Reduction):
 1. To obtain unilamellar vesicles with a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).
 2. Assemble the extruder with the desired membrane.
 3. Transfer the MLV suspension to a syringe and connect it to the extruder.
 4. Force the suspension through the membrane into a second syringe.
 5. Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of unilamellar vesicles.

Protocol for Zeta Potential Measurement using Electrophoretic Light Scattering (ELS)

Instrumentation:

- A zeta potential analyzer based on ELS (e.g., Malvern Zetasizer, Anton Paar Litesizer).

Materials:

- DSPG nanoparticle suspension
- Dispersant (e.g., 10 mM NaCl, pH adjusted as required)
- Disposable folded capillary cells or similar measurement cuvettes
- Syringes and filters (0.22 μ m) for sample clarification if necessary

Procedure:

• Instrument Setup:

1. Turn on the zeta potential analyzer and allow it to stabilize.
2. Select the appropriate measurement settings in the software, including the dispersant properties (viscosity, dielectric constant), temperature, and measurement cell type. Use the Smoluchowski model for the $f(ka)$ approximation in aqueous solutions with moderate ionic strength.

• Sample Preparation:

1. Dilute the prepared DSPG nanoparticle suspension in the chosen dispersant (e.g., 10 mM NaCl) to an appropriate concentration. The optimal concentration will depend on the instrument and the scattering properties of the nanoparticles. A starting point is often a 1:10 or 1:100 dilution. The final suspension should be optically clear.
2. Ensure the sample is well-mixed and free of aggregates. If necessary, briefly sonicate the sample or filter it through a 0.22 μ m filter.

3. Measure and record the pH of the final diluted sample.
- Measurement:
 1. Carefully inject the diluted sample into the measurement cell, avoiding the introduction of air bubbles.
 2. Place the cell into the instrument.
 3. Allow the sample to equilibrate to the set temperature (e.g., 25°C) for a few minutes.
 4. Perform the zeta potential measurement. Typically, the instrument will perform multiple runs and report an average value and standard deviation.
- Data Analysis:
 1. Examine the quality of the data, including the phase plot and the zeta potential distribution.
 2. The reported zeta potential should be the average of at least three independent measurements.
 3. Record the mean zeta potential, standard deviation, temperature, pH, and the exact composition of the dispersant.

Data Presentation

The following tables summarize expected zeta potential values for DSPG-containing nanoparticles under different conditions.

Table 1: Influence of DSPG Content on Zeta Potential

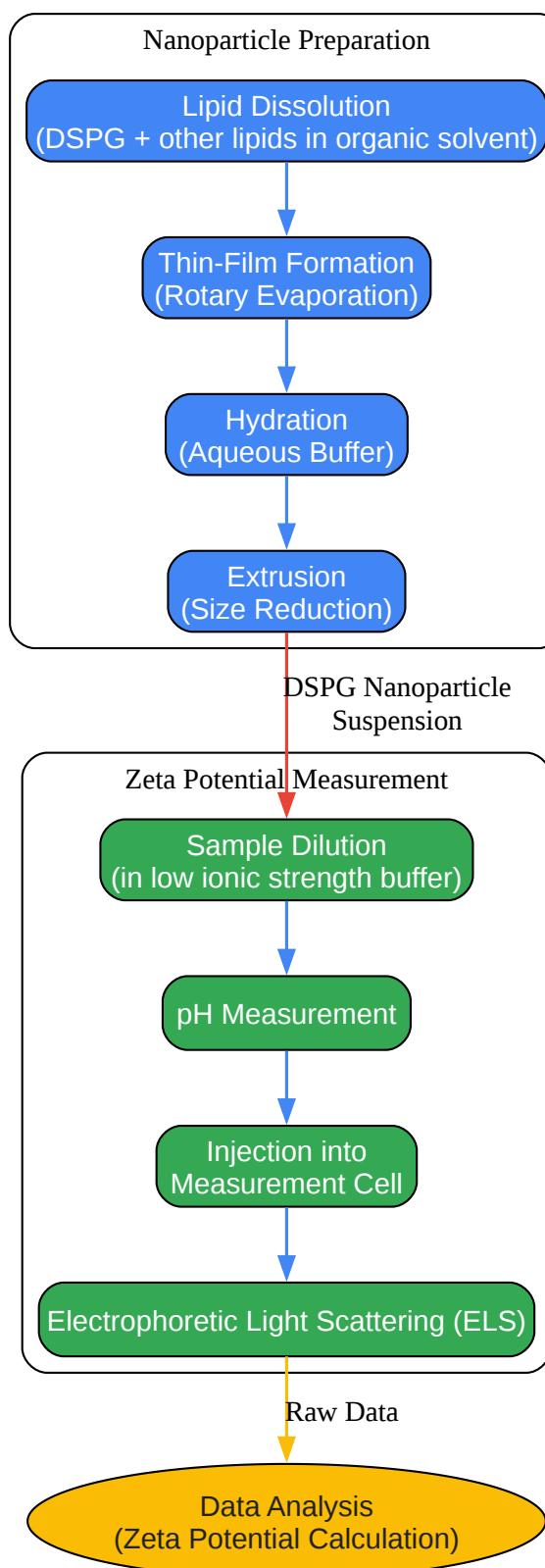
Nanoparticle Composition (molar ratio)	Dispersant	Approximate Zeta Potential (mV)
DSPC:Cholesterol	PBS	-10 to -20
DSPC:DSPG:Cholesterol	PBS	~ -50
DPPG (similar to DSPG)	Not specified	-43 ± 2

Data compiled from various sources.[\[9\]](#)

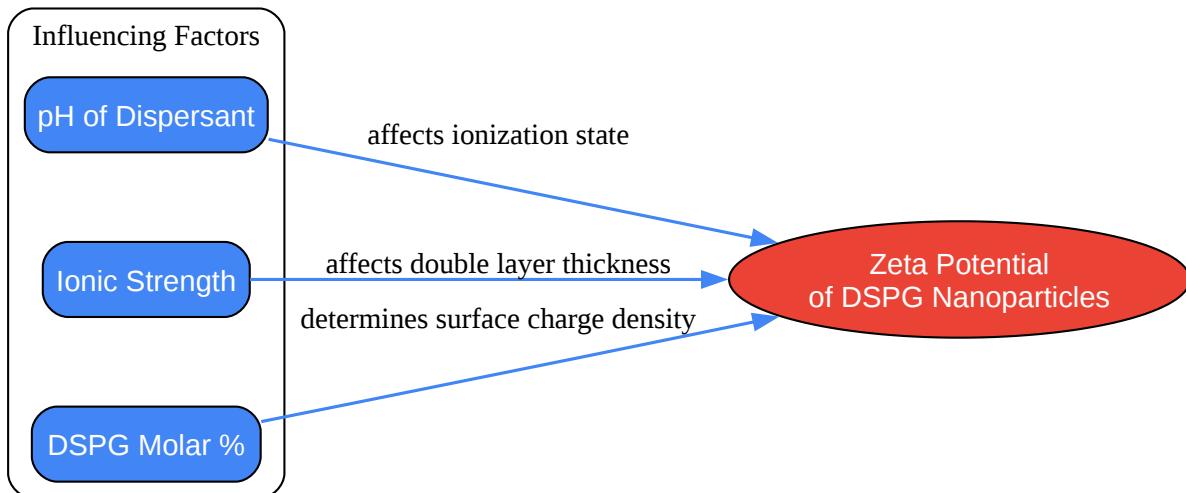
Table 2: Expected Influence of pH and Ionic Strength on DSPG Nanoparticle Zeta Potential

Condition	Expected Trend in Zeta Potential	Rationale
Increasing pH (from acidic to neutral)	Becomes more negative	Deprotonation of phosphate and carboxyl groups.
Decreasing pH (from neutral to acidic)	Becomes less negative	Protonation of phosphate and carboxyl groups.
Increasing Ionic Strength (e.g., NaCl conc.)	Magnitude decreases (becomes less negative)	Compression of the electrical double layer. [4] [10]
Decreasing Ionic Strength	Magnitude increases (becomes more negative)	Expansion of the electrical double layer.

Mandatory Visualizations

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Caption: Experimental workflow for DSPG nanoparticle zeta potential measurement.



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Caption: Factors influencing the zeta potential of DSPG nanoparticles.

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- To cite this document: BenchChem. [Application Notes and Protocols for Measuring the Zeta Potential of DSPG Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054389#measuring-zeta-potential-of-dspg-nanoparticles]

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